molecular formula C16H29Cl B1511483 trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride

trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride

Cat. No.: B1511483
M. Wt: 256.9 g/mol
InChI Key: GDYFYUWFHYNDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride is an organic compound characterized by its unique bicyclic structure. This compound is notable for its trans configuration, where the functional groups are positioned on opposite sides of the double bond, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride typically involves the isomerization of cis,cis or cis,trans precursors. The process includes the use of specific catalysts and controlled reaction conditions to achieve the desired trans,trans configuration .

Industrial Production Methods

Industrial production of this compound may involve large-scale isomerization processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are meticulously controlled to maintain the stability and integrity of the trans,trans isomer.

Chemical Reactions Analysis

Types of Reactions

trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Sodium hydroxide in an aqueous medium or halogens in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new halogenated compounds.

Scientific Research Applications

trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (cis,cis)-4-(chloromethyl)-4-propyl-1,1-Bicyclohexyl
  • (cis,trans)-4-(chloromethyl)-4-propyl-1,1-Bicyclohexyl
  • (trans,cis)-4-(chloromethyl)-4-propyl-1,1-Bicyclohexyl

Highlighting Uniqueness

trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride is unique due to its trans configuration, which imparts distinct physical and chemical properties. This configuration often results in higher stability and different reactivity compared to its cis counterparts .

Properties

Molecular Formula

C16H29Cl

Molecular Weight

256.9 g/mol

IUPAC Name

1-(chloromethyl)-4-cyclohexyl-1-propylcyclohexane

InChI

InChI=1S/C16H29Cl/c1-2-10-16(13-17)11-8-15(9-12-16)14-6-4-3-5-7-14/h14-15H,2-13H2,1H3

InChI Key

GDYFYUWFHYNDOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC(CC1)C2CCCCC2)CCl

Origin of Product

United States

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